2-Iodo-5,6-dimethoxybenzo[d]thiazole
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Overview
Description
2-Iodo-5,6-dimethoxybenzo[d]thiazole is a chemical compound with the molecular formula C9H8INO2S and a molecular weight of 321.13 g/mol It is characterized by the presence of iodine, methoxy groups, and a benzothiazole ring structure
Preparation Methods
The synthesis of 2-Iodo-5,6-dimethoxybenzo[d]thiazole can be achieved through several methods. One common synthetic route involves the iodine-DMSO mediated conversion of N-arylcyanothioformamides to N-arylcyanoformamides, followed by the formation of 2-cyanobenzothiazoles . The reaction conditions typically include heating the N-arylcyanothioformamide in DMSO with iodine at 38°C for 19 hours . This method is known for its mild conditions, broad substrate scope, and high reaction efficiency.
Chemical Reactions Analysis
2-Iodo-5,6-dimethoxybenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include iodine, DMSO, and various catalysts depending on the specific reaction being carried out .
Scientific Research Applications
2-Iodo-5,6-dimethoxybenzo[d]thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Iodo-5,6-dimethoxybenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The benzothiazole ring structure allows it to interact with various enzymes and receptors, potentially leading to biological effects such as antimicrobial or anticancer activity . The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
2-Iodo-5,6-dimethoxybenzo[d]thiazole can be compared with other benzothiazole derivatives, such as:
2-Cyanobenzothiazole: Similar in structure but with a cyano group instead of an iodine atom.
5,6-Dimethoxybenzo[d]thiazole: Lacks the iodine atom, which may affect its reactivity and biological activity.
4,7-Dimethoxybenzo[d]thiazole: Differently substituted, leading to variations in chemical properties and applications.
Properties
Molecular Formula |
C9H8INO2S |
---|---|
Molecular Weight |
321.14 g/mol |
IUPAC Name |
2-iodo-5,6-dimethoxy-1,3-benzothiazole |
InChI |
InChI=1S/C9H8INO2S/c1-12-6-3-5-8(4-7(6)13-2)14-9(10)11-5/h3-4H,1-2H3 |
InChI Key |
LYEZNUXRMMNVTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)I)OC |
Origin of Product |
United States |
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